molecular formula C26H25N5O4S B12153857 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12153857
M. Wt: 503.6 g/mol
InChI Key: AUSSBZPDXPWNOG-WPWMEQJKSA-N
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Description

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, methoxyphenyl groups, and a hydroxyphenyl moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via nucleophilic substitution.

    Formation of the Acetamide Moiety: The acetamide group is formed through condensation reactions involving appropriate amines and acylating agents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Condensation: The acetamide moiety can participate in condensation reactions with aldehydes or ketones, forming imines or other derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, protein binding, or other biological interactions.

    Industrial Applications: It may find use in the synthesis of advanced polymers, coatings, or other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity. The compound’s sulfanyl group can participate in redox reactions, affecting cellular pathways and signaling mechanisms. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide include:

  • 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
  • 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity, biological activity, and potential applications. The uniqueness of 2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and advantages in various applications.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-17(22-6-4-5-7-23(22)32)27-28-24(33)16-36-26-30-29-25(18-8-12-20(34-2)13-9-18)31(26)19-10-14-21(35-3)15-11-19/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-17+

InChI Key

AUSSBZPDXPWNOG-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4O

Origin of Product

United States

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